(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
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Overview
Description
(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a dioxin ring, a triazole ring, and an azetidine ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the dioxin ring through a cyclization reaction. This is followed by the introduction of the triazole ring via a click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst. Finally, the azetidine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biology, this compound has potential applications as a biochemical probe due to its ability to interact with various biological targets. It can be used to study enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its diverse reactivity makes it a valuable component in the design of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone: This compound shares structural similarities with other dioxin, triazole, and azetidine derivatives.
2-Amino-3,5-dibromobenzonitrile: Another compound with a complex structure used in various chemical applications.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c26-21(20-14-28-18-8-4-5-9-19(18)29-20)24-11-16(12-24)25-10-15(22-23-25)13-27-17-6-2-1-3-7-17/h1-10,16,20H,11-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFCSBOWRUIRNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2COC3=CC=CC=C3O2)N4C=C(N=N4)COC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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